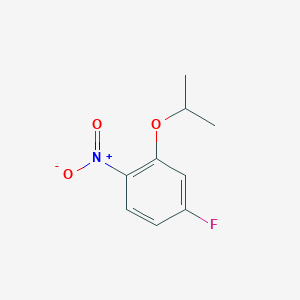![molecular formula C35H36BF4P2Rh- B1337330 (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate CAS No. 82499-43-2](/img/structure/B1337330.png)
(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate" is a chiral rhodium complex that has been studied for its catalytic activity in asymmetric synthesis. The ligand structure is based on a bicyclo[2.2.1]heptadiene core, which is known for its unique chemical properties and reactivity due to the ring strain present in the bicyclic system . The presence
科学的研究の応用
Catalysis and Organic Synthesis
The complex (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate, as a part of rhodium(I) complexes, is prominently used in catalysis, particularly in homogeneous catalytic systems. Rhodium catalysts are renowned for their efficiency and selectivity in various chemical reactions. In recent research, rhodium complexes have been highlighted for their role in the oxidative functionalization of alkanes, demonstrating their potential for the activation of methane and other lower alkanes. This process is critical for converting less reactive hydrocarbons into more valuable chemicals. The mechanism involves the activation of methane through the formation of a σ-complex with Rh and the activation of dioxygen by redox co-catalysts like iodine, copper, or iron compounds, leading to the formation of two-electron oxidants. This research underscores the importance of rhodium complexes in the development of efficient methods for the functionalization of alkanes, offering insights into the mechanisms of these reactions supported by experimental data and DFT results (Chepaikin & Borshch, 2015).
Homogeneous Catalysis
Rhodium(I) complexes, including those with bicyclo[2.2.1]heptadiene and bis(diphenylphosphino)butane ligands, have been extensively investigated for their catalytic properties. These complexes are crucial in homogeneous catalysis, offering advantages in terms of reactivity and the ability to be finely tuned for specific reactions. The stability of Rh-C(NHC) bonding in N-heterocyclic carbene–rhodium complexes, for instance, allows them to remain active under reaction conditions, influencing yield and regioselectivity. This research area is promising for the synthesis of chiral compounds and the development of new catalysts for asymmetric synthesis, highlighting the versatility and potential of rhodium complexes in catalysis (Gil & Trzeciak, 2011).
Environmental and Material Science
In the context of environmental and material science, the application of rhodium complexes extends beyond catalysis. For instance, research into novel brominated flame retardants (NBFRs) and their occurrence in indoor environments touches on the broader implications of organometallic compounds in safety and environmental health. Although not directly related to the specific rhodium complex mentioned, this research area reflects the growing concern over and the need for safer, more environmentally friendly fire retardants. The investigation into the environmental fate and toxicity of such compounds underscores the importance of understanding and regulating the use of complex organometallic compounds in consumer products (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
特性
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C7H8.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-4,6-7H,5H2;;/q;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHASOFJSSKTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36BF4P2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451121 |
Source


|
| Record name | 82499-43-2 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate | |
CAS RN |
82499-43-2 |
Source


|
| Record name | 82499-43-2 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene (1,4-bis[diphenylphosphino]butane) rhodium(I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

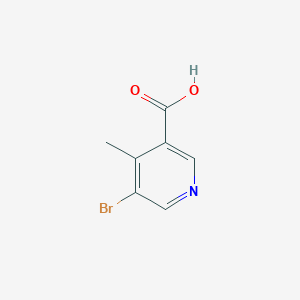
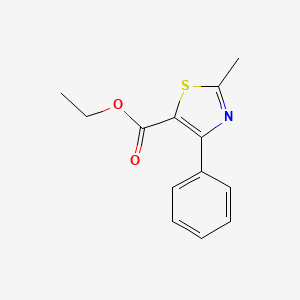
![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)
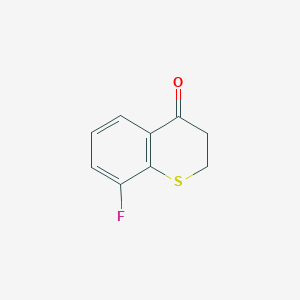
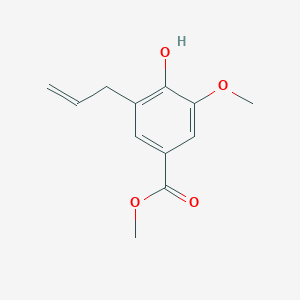
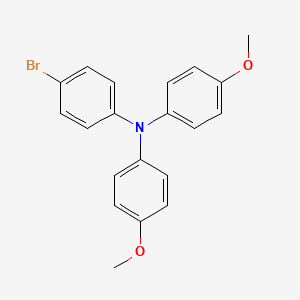
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)
